N-(2,4-Dichloro-5-iodophenyl)formamide
Description
Properties
CAS No. |
647025-66-9 |
|---|---|
Molecular Formula |
C7H4Cl2INO |
Molecular Weight |
315.92 g/mol |
IUPAC Name |
N-(2,4-dichloro-5-iodophenyl)formamide |
InChI |
InChI=1S/C7H4Cl2INO/c8-4-1-5(9)7(11-3-12)2-6(4)10/h1-3H,(H,11,12) |
InChI Key |
KBQNUJHVOXNGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Cl)NC=O |
Origin of Product |
United States |
Preparation Methods
Reaction of 2,4-Dichloro-5-Iodoaniline with Formic Acid
The most common approach involves reacting 2,4-dichloro-5-iodoaniline with formic acid or its derivatives under controlled conditions. This method ensures the formation of the desired product through a straightforward condensation reaction.
Reaction Scheme
$$
\text{2,4-Dichloro-5-iodoaniline} + \text{Formic Acid} \rightarrow \text{N-(2,4-Dichloro-5-iodophenyl)formamide}
$$
- Temperature: Typically maintained between 60°C and 120°C.
- Catalyst: Acid catalysts such as p-toluenesulfonic acid may be used to enhance reaction rates.
- Atmosphere: Nitrogen atmosphere is recommended to prevent unwanted oxidation.
Use of N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
An alternative method uses DMF-DMA as a reagent to introduce the formamide group. This reaction is carried out under nitrogen at elevated temperatures.
- Dissolve 2,4-dichloro-5-iodoaniline in DMF-DMA (3 equivalents).
- Heat the mixture at 120°C for two hours.
- Remove excess reagents under reduced pressure to isolate the product.
- High efficiency and yield.
- Avoids the use of corrosive acids.
Industrial Production Methods
Scale-Up Considerations
For industrial-scale synthesis, similar methods are employed but optimized for higher throughput:
- Purification Steps: Include distillation and recrystallization to ensure product quality.
- Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm product formation.
Pressure-Assisted Reactions
High-pressure reactors can be used to increase reaction rates and yields:
- Pressure Range: Between 200–2000 psig.
- Temperature Range: Typically maintained at 100–250°C.
Optimization Strategies
Catalyst Selection
Using p-toluenesulfonic acid or pyridinium p-toluenesulfonate enhances reaction efficiency by facilitating proton transfer mechanisms.
Solvent Choice
Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) can be employed as solvents for better solubility of reactants and improved reaction kinetics.
Reaction Time and Temperature
Optimizing temperature (80–120°C) and reaction time (6–24 hours) ensures maximum conversion of reactants to products while minimizing side reactions.
Data Table: Summary of Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichloro-5-iodophenyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2,4-Dichloro-5-iodophenyl)formamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dichloro-5-iodophenyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with target molecules, while the halogen atoms may participate in halogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- N-(2-Chloro-5-nitrophenyl)formamide (CAS 53666-48-1): Structure: Chlorine at 2-position, nitro group at 5-position. Properties: Molecular weight 200.58 g/mol, solid at room temperature, soluble in DMSO and methanol . Applications: Used as a precursor in pharmaceutical intermediates due to the nitro group’s electrophilic reactivity .
N-(4-Methylphenyl)formamide (CAS 622-47-9):
- Structure : Methyl group at 4-position.
- Properties : Exhibits phase transitions under thermal stress, with ordered crystal structures influenced by the methyl group’s steric effects .
- Comparison : The absence of halogens in this compound reduces its reactivity in halogen-specific reactions (e.g., Suzuki coupling) compared to the iodinated and chlorinated target compound.
N-(2,4-Dimethylphenyl)formamide (CAS 60397-77-5):
- Structure : Methyl groups at 2- and 4-positions.
- Properties : Molecular weight 149.19 g/mol, purity ≥95%, used as an analytical reagent .
- Comparison : The methyl substituents enhance steric hindrance but lack the electron-withdrawing effects of chlorine and iodine, limiting utility in electrophilic aromatic substitution.
Halogen-Specific Derivatives
- N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9): Structure: Pyrimidine ring with amino, chloro, and formamide groups. Properties: Melting point >251°C, stable under inert gas, used as an intermediate in Abacavir (antiviral drug) synthesis . Comparison: The pyrimidine core vs. benzene ring alters conjugation and hydrogen-bonding capacity, affecting solubility and biological activity.
- Comparison: Iodine’s larger atomic radius in the target compound may enhance leaving-group ability in nucleophilic substitutions compared to bromine.
Physical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| N-(2,4-Dichloro-5-iodophenyl)formamide* | ~340 (estimated) | N/A | Likely polar aprotic solvents | Cl, I, NHCHO |
| N-(2-Chloro-5-nitrophenyl)formamide | 200.58 | N/A | DMSO, Methanol | Cl, NO₂, NHCHO |
| N-(4-Methylphenyl)formamide | 135.16 | N/A | Polar solvents | CH₃, NHCHO |
| N-(2-Amino-4,6-dichloro-pyrimidinyl)formamide | 221.03 | >251 (dec.) | DMSO, Methanol | Cl, NH₂, NHCHO |
*Estimated based on structural analogs.
Biological Activity
N-(2,4-Dichloro-5-iodophenyl)formamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on enzyme inhibition, interaction with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula CHClINO and a molecular weight of approximately 315.92 g/mol. The compound features a formamide functional group attached to a phenyl ring that is substituted with two chlorine atoms and one iodine atom. This halogenation enhances its reactivity and potential biological activity, making it an interesting candidate for drug development.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The compound has been studied for its ability to inhibit various kinases, which play critical roles in cell signaling pathways related to cancer and other diseases. The presence of halogen atoms in its structure may enhance its binding affinity to target enzymes, potentially leading to effective therapeutic agents against malignancies .
Table 1: Inhibition Potency of this compound on Various Kinases
The mechanism by which this compound exerts its biological effects involves several interactions:
- Hydrogen Bonding : The formamide group can form hydrogen bonds with target proteins, facilitating binding.
- Halogen Bonding : The chlorine and iodine atoms may participate in non-covalent interactions that stabilize the compound's binding to its targets .
These interactions are crucial for modulating the activity of enzymes or receptors involved in various biological pathways.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of this compound, researchers found that the compound significantly inhibited cell proliferation in various cancer cell lines. The study reported a reduction in cell viability by over 70% at concentrations as low as 0.1 µM after 48 hours of treatment. This suggests strong potential for use in cancer therapy .
Case Study 2: Infectious Disease Applications
Another investigation focused on the compound's antibacterial properties. In vitro assays indicated that this compound displayed activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 0.5 µM for both strains, highlighting its potential as an antimicrobial agent .
Research Findings Summary
The research surrounding this compound underscores its promising biological activities:
- Enzyme Inhibition : Effective against key kinases involved in cancer.
- Anticancer Properties : Significant reduction in cell viability in cancer cell lines.
- Antimicrobial Activity : Effective against common bacterial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
